molecular formula C23H24O6 B2362193 ASC-J9 CAS No. 917813-54-8

ASC-J9

カタログ番号: B2362193
CAS番号: 917813-54-8
分子量: 396.439
InChIキー: ZMGUKFHHNQMKJI-NFXRBXGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ジメチルクルクミンは、アンドロゲン受容体(AR)を標的にして効果を発揮する。従来の抗アンドロゲンとは異なり、ARのアンタゴニストとして作用しない。 代わりに、ARの特定のサブ集団、特に前立腺腺に存在するものの選択的分解エンハンサー(SARD)として機能する . この独特の作用機序により、ジメチルクルクミンはAR陽性癌細胞の増殖を効果的に抑制することができる。

類似の化合物との比較

ジメチルクルクミンは、その特異的な抗アンドロゲン活性と作用機序により、クルクミノイドの中でユニークである。類似の化合物には以下が含まれる。

ジメチルクルクミンは、アンドロゲン受容体を選択的に分解する能力があるため、前立腺癌や尋常性ざ瘡などの疾患の治療に有望な候補である .

将来の方向性

Dimethylcurcumin has been investigated in typical AR-associated diseases such as prostate cancer, benign prostatic hypertrophy, bladder cancer, renal diseases, liver diseases, cardiovascular diseases, cutaneous wound, spinal and bulbar muscular atrophy, ovarian cancer and melanoma, exhibiting great potentials in disease control . The future applications of Dimethylcurcumin in AR-associated disease control are being discussed .

生化学分析

Biochemical Properties

Dimethylcurcumin interacts with the androgen receptor (AR), acting as an AR-selective degradation promoter . It disrupts the interaction between AR and its coregulators , effectively suppressing castration-resistant prostate cancer cell proliferation and invasion .

Cellular Effects

Dimethylcurcumin exerts its effects on various types of cells, particularly cancer cells. It suppresses the growth of castration-resistant prostate cancer cells . The compound influences cell function by disrupting the interaction between the androgen receptor and its coregulators .

Molecular Mechanism

At the molecular level, Dimethylcurcumin enhances the degradation of the androgen receptor . This disruption of the AR-coregulator interaction leads to the suppression of castration-resistant prostate cancer cell proliferation and invasion .

Temporal Effects in Laboratory Settings

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Dosage Effects in Animal Models

It is known that the compound maintains its anticancer potency and has greatly improved systematic bioavailability .

Metabolic Pathways

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Transport and Distribution

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

Subcellular Localization

It is known that the compound interacts with the androgen receptor, acting as an AR-selective degradation promoter .

準備方法

ジメチルクルクミンは、クルクミンを出発物質として用いた一連の化学反応によって合成される。合成経路は一般的に、クルクミンのメチル化によってジメチルクルクミンを生成することを含む。 反応条件には、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することが含まれる . 工業生産方法は、これらの反応条件を最適化して、より高い収率と純度を実現することがある。

類似化合物との比較

特性

IUPAC Name

(1E,4Z,6E)-1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-CIOHCNBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200352
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-98-0
Record name Dimethylcurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylcurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcurcumin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E,4Z,6E)-1,7-Bis(3,4-dimethoxyphenyl)-5-hydroxy-1,4,6-heptatrien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: ASC-J9 primarily targets the androgen receptor (AR). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound acts as an AR degradation enhancer. It promotes the degradation of both full-length AR (fAR) and AR splice variants, such as AR3, through mechanisms involving the proteasome pathway. [, , , , ]

ANone: this compound's interaction with AR leads to:

  • Suppression of AR transcriptional activity: This reduces the expression of AR target genes involved in various cellular processes, including cell proliferation, migration, and invasion. [, , , , ]
  • Inhibition of tumor growth: By suppressing AR signaling, this compound has demonstrated efficacy in preclinical models of prostate cancer, bladder cancer, and other AR-related diseases. [, , , , , , , , , ]
  • Modulation of inflammatory pathways: this compound can influence the expression of inflammatory cytokines and chemokines, such as CCL2, CCL4, IL-6, and TNFα, impacting inflammatory responses in various disease contexts. [, , , , , ]

A: this compound's molecular formula is C21H24O6, and its molecular weight is 372.41 g/mol. [, ]

A: Yes, studies have characterized this compound using various spectroscopic methods, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR data have been reported, confirming its structural features. [, ]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) data has been used to confirm its molecular weight and formula. []* UV-Vis Spectroscopy: UV-Vis spectra provide information about its absorption properties, which are characteristic of curcuminoids. [, ]* Fluorescence Spectroscopy: this compound exhibits fluorescence properties, and its fluorescence spectra have been reported. []

ANone: Studies investigating the structure-activity relationship of curcumin analogues, including this compound, have revealed that:

  • Methoxy groups are crucial: The presence of methoxy groups on the aromatic rings is essential for AR degradation-enhancing activity. [, ]
  • Modifications at the central methylene bridge: Changes to the central methylene bridge can affect potency and selectivity. For instance, introducing a hydroxyl group at the central methylene bridge, as in this compound, may contribute to its enhanced AR degradation activity compared to dimethylcurcumin. []

A: Like many curcuminoids, this compound faces challenges related to its low aqueous solubility and moderate stability, which can hinder its bioavailability and clinical application. [, ]

ANone: Researchers have explored various formulation strategies, including:

  • Nanoparticle encapsulation: Encapsulating this compound in biodegradable polymeric nanoparticles, such as PLGA nanoparticles, can enhance its solubility, stability, and cellular uptake. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of biocompatible polymers, such as collagen and polycaprolactone, has shown promise for sustained drug release and improved wound healing applications. []

A: While detailed ADME studies are limited, research suggests that:* Oral bioavailability of this compound is low: Similar to curcumin, this compound exhibits poor aqueous solubility, potentially limiting its absorption upon oral administration. [, , ]* This compound can be detected in various tissues: Following administration, this compound and its metabolites have been detected in serum and organs, including the prostate. []

ANone: this compound's efficacy has been assessed in various in vitro models, including:

  • Cell proliferation assays: this compound inhibits the proliferation of multiple cancer cell lines, including prostate cancer, bladder cancer, and breast cancer cells, in a dose-dependent manner. [, , , , , , , , , , ]
  • Cell migration and invasion assays: this compound reduces the migratory and invasive capacity of cancer cells, suggesting its potential to inhibit metastasis. [, , , , ]

ANone: this compound has demonstrated efficacy in several in vivo models, including:

  • Xenograft models: this compound inhibits tumor growth in xenograft models of prostate cancer, bladder cancer, and other cancers. [, , , , , , , , , ]
  • Spontaneous tumor models: In genetically engineered mouse models of prostate cancer, this compound suppressed tumor development. [, ]
  • Disease models: this compound has shown therapeutic benefits in preclinical models of atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , ]

ANone: Clinical trials specifically evaluating this compound have not been reported in the provided research papers.

ANone: Research has focused on two main strategies:

  • Nanoparticle encapsulation: Using PLGA nanoparticles to encapsulate this compound has demonstrated enhanced drug delivery to cancer cells, improving its therapeutic efficacy. []
  • Electrospun scaffolds: Incorporating this compound into electrospun scaffolds composed of collagen and polycaprolactone shows promise for targeted and sustained drug delivery in wound healing applications. []

ANone: this compound has been shown to modulate the immune response in some contexts:

  • Wound Healing: this compound accelerates wound healing in mice, partly by modulating the inflammatory response through the regulation of TNF-α expression in macrophages. []
  • Bladder Cancer: this compound enhances the efficacy of Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer by increasing the recruitment of monocytes/macrophages and promoting BCG attachment/internalization into cancer cells. []

A: Research suggests that this compound derivatives incorporating an ethylene-carbonate-linked L-valine side chain might utilize the L-type amino acid transporter 1 (LAT1) for cellular uptake, potentially increasing their efficacy against LAT1-expressing cancer cells. []

ANone: Other compounds that target the AR and have shown efficacy in preclinical models of AR-related diseases include:

  • Cryptotanshinone: A natural compound that exhibits anti-AR activity and suppresses prostate cancer cell growth. []

ANone: Key milestones include:

  • Early Studies: Early research identified the anticancer potential of curcumin and its analogues, including dimethylcurcumin (this compound), primarily through their cytotoxic effects on cancer cells. [, ]
  • Discovery of AR Degradation-Enhancing Activity: Subsequent studies revealed the unique mechanism of action of this compound, demonstrating its ability to enhance AR degradation as a novel approach to target AR signaling. []
  • Exploration of Therapeutic Applications: Ongoing research continues to explore the therapeutic potential of this compound in various preclinical models of AR-related diseases, including prostate cancer, bladder cancer, atherosclerosis, benign prostatic hyperplasia, and wound healing. [, , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。